(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Description
(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C21H14F4N2O3S2 and its molecular weight is 482.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antiviral, Antitubercular, and Anticancer Activities
Novel thiourea derivatives synthesized from 4-amino-N’-[(4-substituted phenyl) methylene] benzohydrazide exhibit significant antiviral, antimycobacterial, and anticancer activities. These derivatives have been tested against a range of viruses, Mycobacterium tuberculosis H37Rv, and cancer cell lines, showing promising results (Çıkla, 2010).
Inhibition of Tyrosinase Activity
Schiff’s base derivatives related to the thiourea and triazole groups have shown potent inhibitory effects on tyrosinase activities, important for melanin production control. These compounds could potentially be developed as antityrosinase agents (Yu et al., 2015).
Chemical Synthesis and Material Science
Heterocyclic Compound Synthesis
The Smiles rearrangement and cyclocondensation processes have been used to create novel hybrid 1,4-thiazinyl-1,2,3-dithiazolyl radicals. These processes enable the development of compounds with potential applications in material science and pharmacology (Vasko et al., 2017).
Intramolecular Interactions in Heterocycles
Study on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, reveals the presence of various intermolecular interactions. These interactions are crucial for understanding the chemical properties and reactivity of such compounds (Shukla et al., 2014).
Advanced Applications
- Carbon-14 Labelled Compounds for Biological Studies: The synthesis of carbon-14 labelled versions of related compounds facilitates their use as radiotracers in studying metabolism, residue, and environmental behavior, providing crucial insights for pharmacological and environmental sciences (Yang et al., 2018).
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O3S2/c22-14-5-3-4-13(10-14)12-27-17-8-9-31-20(17)19(28)18(32(27,29)30)11-26-16-7-2-1-6-15(16)21(23,24)25/h1-11,26H,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHCHQOZKRXBE-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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